1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one
Description
This compound is a structurally complex small molecule characterized by:
- Core structure: A propan-1-one backbone with a 4-nitrophenyl substituent at position 2.
- Phenolic substitutions: A 2,4-dihydroxy-6-substituted phenyl group at position 1, where the substitution includes a β-D-glucopyranosyl moiety (a hexose sugar derivative).
Its molecular formula is C₂₅H₂₇NO₁₂, with a molecular weight of 533.48 g/mol (calculated using PubChem data and ).
Properties
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO11/c23-9-16-18(27)19(28)20(29)21(33-16)32-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(5-2-10)22(30)31/h1-2,4-5,7-8,16,18-21,23-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMKMTNQYIJXTD-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601135202 | |
| Record name | 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-(4-nitrophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82628-84-0 | |
| Record name | 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-(4-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82628-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(β-D-Glucopyranosyloxy)-4,6-dihydroxyphenyl]-3-(4-nitrophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601135202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and nitration reactions. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities during the glycosylation step. The nitration reaction is usually carried out using nitric acid or a nitrating mixture under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to scale up the production process. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
Pharmacological Applications
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups. These functional groups can scavenge free radicals, which are implicated in various diseases including cancer and cardiovascular disorders. Studies have shown that similar compounds can reduce oxidative stress in cellular models .
- Antimicrobial Properties
- Anti-inflammatory Effects
Biochemical Applications
- Enzyme Inhibition
- Cell Signaling Modulation
Material Science Applications
- Polymer Synthesis
- Nanotechnology
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Similarity and Bioactivity: Compounds sharing the β-D-glucopyranosyl moiety (e.g., Liquiritin, 6'-methoxypolygoacetophenoside) exhibit glycosidase-targeted activity, aligning with the target compound’s predicted interactions . The 4-nitrophenyl group in the target compound distinguishes it from analogs like Liquiritin (4-hydroxyphenyl) and ’s compound (3,4-dihydroxyphenyl).
Computational Similarity Metrics: Tanimoto and Dice coefficients () quantify structural overlap. For example, the target compound shares a Tanimoto similarity of 0.94 with a derivative in , indicating high structural congruence in the glucopyranosyl and phenolic regions . Machine learning models () classify such compounds into clusters with shared bioactivity profiles, suggesting the target compound may align with glycosidase inhibitors or redox modulators .
Functional Group Impact: The azidophenyl group in ’s compound introduces photoreactivity, enabling applications in photoaffinity labeling, unlike the nitro group in the target compound . Methoxy substitutions (e.g., 6'-methoxypolygoacetophenoside) reduce polarity compared to hydroxyl groups, altering pharmacokinetic properties like solubility .
Biological Activity
The compound 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one , also known by its IUPAC name and molecular formula , is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure
The chemical structure of the compound is characterized by multiple hydroxyl groups and a nitrophenyl moiety that may contribute to its biological properties. The presence of a sugar-like structure enhances its interaction with biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups suggests that this compound may scavenge free radicals effectively. A study demonstrated that flavonoids with similar glycosidic structures showed potent antioxidant activity by reducing oxidative stress in cellular models .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity against various pathogens. Studies on related compounds have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating that this compound may possess similar properties .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with phenolic structures have been reported to inhibit pro-inflammatory cytokines. A related study found that similar compounds reduced the expression of TNF-alpha and IL-6 in vitro . This suggests that the compound might mitigate inflammatory responses.
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of a structurally similar flavonoid using DPPH and ABTS assays. The results indicated a significant reduction in radical formation, supporting the hypothesis that compounds with multiple hydroxyl groups exhibit strong antioxidant effects .
Case Study 2: Antimicrobial Activity
In vitro tests were conducted on a series of phenolic compounds against E. coli. The results showed that compounds containing nitrophenyl groups had enhanced antimicrobial activity compared to their non-nitro counterparts. This suggests that the nitrophenyl group may play a crucial role in enhancing the antimicrobial potency of the compound .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Cytokine suppression |
Research Findings
Recent studies have focused on the pharmacological potential of flavonoids and phenolic compounds. The findings suggest that modifications in their structure can significantly enhance their biological activities:
- Antioxidant Mechanism : Compounds with multiple hydroxyl groups can donate hydrogen atoms to free radicals, thus neutralizing them.
- Microbial Inhibition : Structural features like nitro groups enhance membrane permeability leading to increased antimicrobial action.
- Inflammatory Response Modulation : Phenolic compounds can inhibit key signaling pathways involved in inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
